REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][C:8]([OH:10])=[O:9])[O:4][N:3]=1.[CH3:11][CH2:12]O.OS(O)(=O)=O>>[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[O:4][N:3]=1
|
Name
|
|
Quantity
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7.28 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1)CC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
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CUSTOM
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Details
|
to give a dark brown oil
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Type
|
FILTRATION
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Details
|
The crude ester was filtered over a plug of silica (50 g)
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Type
|
WASH
|
Details
|
the product was eluted with 40% Et2O
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Type
|
CONCENTRATION
|
Details
|
The filtrate was subsequently concentrated
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50.2 mmol | |
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |